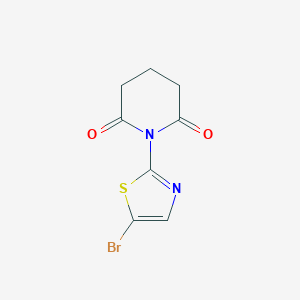

1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione

描述

属性

IUPAC Name |

1-(5-bromo-1,3-thiazol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c9-5-4-10-8(14-5)11-6(12)2-1-3-7(11)13/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWYVDALXIHYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Glutaric Acid and 5-Bromo-2-Aminothiazole

- Reagents : Glutaric acid and 5-bromo-1,3-thiazol-2-amine

- Conditions : Ambient temperature or mild heating

- Procedure : The amino group of 5-bromo-1,3-thiazol-2-amine reacts with the carboxyl groups of glutaric acid, promoting cyclization and formation of the piperidine-2,6-dione ring bonded to the thiazole.

- Purification : Crystallization or chromatography to isolate pure 1-(5-bromo-1,3-thiazol-2-yl)piperidine-2,6-dione

- Yields : Reported yields are generally high due to the mild and efficient nature of the reaction.

This approach benefits from the non-centrosymmetric crystal formation in some derivatives, which is advantageous for nonlinear optical properties, indicating good structural integrity of the synthesized compound.

Alternative Synthetic Routes and Related Compounds

Though direct literature on this compound is limited, related synthetic methodologies for thiazole-containing piperidine-2,6-dione derivatives provide insights:

- Cyclization of amino-thiazole derivatives with dicarboxylic acids or their esters : This method uses amino-thiazole precursors and dicarboxylic acid derivatives under reflux or sealed tube conditions with bases such as sodium bicarbonate or triethylamine to facilitate cyclization.

- Use of chloroacetaldehyde for thiazole ring formation : Some thiazole derivatives (notably 1,3,4-thiadiazoles) are synthesized by reacting amino-thiadiazoles with chloroacetaldehyde under reflux, which could be adapted for brominated thiazoles.

Data Table Summarizing Preparation Conditions

化学反应分析

Types of Reactions: 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

科学研究应用

Neurological Disorders

Recent studies have highlighted the potential of thiazole derivatives, including 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione, as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5). Research indicates that these compounds can enhance receptor responses, which may lead to new treatments for schizophrenia and other cognitive disorders. For instance, a study demonstrated that a related compound could reverse amphetamine-induced hyperlocomotion in rats without significant side effects .

Case Study:

A focused medicinal chemistry optimization effort led to the identification of a series of thiazolopyridone derivatives that showed promise as mGlu5 PAMs. These compounds were evaluated for their ability to potentiate glutamate responses in vitro and demonstrated efficacy in preclinical models of schizophrenia .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The structural characteristics of this compound allow it to interact with various cellular pathways involved in cancer progression.

Case Study:

In a study evaluating thiazole derivatives for anticancer activity, several compounds exhibited significant cytotoxic effects against human cancer cell lines. For example, one derivative showed an IC₅₀ value of 23.30 mM against A549 human lung adenocarcinoma cells, indicating strong selectivity and potential therapeutic application .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific substituents on the thiazole ring can significantly influence biological activity.

| Substituent Type | Observed Effect |

|---|---|

| Electron-withdrawing groups (e.g., Cl, Br) | Increased anticancer activity |

| Alkyl substitutions | Enhanced receptor modulation capabilities |

Research has shown that modifications to the thiazole moiety can lead to improved pharmacokinetic properties and greater potency against target receptors or cancer cell lines.

作用机制

The mechanism by which 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Structural Modifications and Substituent Effects

The biological and physicochemical properties of piperidine-2,6-dione derivatives are heavily influenced by substituents on the glutarimide ring. Below is a comparative analysis:

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., 1-(3-aminophenyl)piperidine-2,6-dione) show higher aqueous solubility due to polar amino groups, whereas brominated or chlorinated analogs are more lipophilic .

- Thermal Stability : Melting points vary significantly; for example, 1-(3-nitrophenyl)piperidine-2,6-dione melts at 130–134°C, while 1-(4-chloro-2-nitrophenyl)piperidine-2,6-dione melts at 117–119°C .

生物活性

1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione is a compound that belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a piperidine moiety, with a bromine substituent that enhances its biological activity. Its molecular formula is , and it has a molecular weight of 263.13 g/mol. The presence of the thiazole ring is significant as it contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that related thiazole compounds display MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effect may be attributed to the inhibition of key enzymes involved in microbial growth or disruption of membrane integrity .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties.

Case Studies

- Cell Line Studies : In vitro evaluations on human cancer cell lines demonstrated that thiazole-based compounds can inhibit cell proliferation effectively. For example, compounds structurally similar to this compound showed cytotoxic effects against glioma cells by inhibiting Na+/K(+)-ATPase activity .

- IC50 Values : The IC50 values for related compounds have been reported in the range of 10–30 μM, indicating moderate potency against cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer activities, thiazole derivatives have shown promise in other areas:

Antiviral Activity

Some studies suggest that thiazole derivatives may inhibit viral replication by targeting specific viral enzymes or proteins. For instance, compounds with similar structures have demonstrated efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase .

Summary Table of Biological Activities

常见问题

(Basic) What synthetic methodologies are recommended for 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione, and how can reaction yields be systematically optimized?

Answer:

The synthesis typically involves coupling a bromothiazole precursor with a piperidine-2,6-dione derivative via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., THF) and inert atmospheres (argon) to minimize side reactions .

- Optimization via Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k models) to evaluate variables like temperature, catalyst loading, and stoichiometry. For example, a 2^3 design (temperature: 60°C vs. 80°C; catalyst: 5 mol% vs. 10 mol%; reaction time: 12h vs. 24h) can identify interactions between parameters and reduce trial-and-error approaches .

- Yield analysis : Use HPLC or LC-MS to quantify purity and yield.

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

Answer:

- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the bromothiazole and piperidine-dione moieties.

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- HPLC with UV/Vis detection : Monitor impurities using reversed-phase C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible.

(Advanced) How can computational chemistry (e.g., DFT, reaction path searches) guide reaction design for derivatizing this compound?

Answer:

- Reaction mechanism prediction : Use density functional theory (DFT) to calculate transition states and activation energies for bromothiazole substitution reactions. For example, evaluate the feasibility of SNAr (nucleophilic aromatic substitution) vs. oxidative addition pathways .

- Solvent effect modeling : COSMO-RS simulations to predict solubility and solvent compatibility .

- Validation loop : Compare computational predictions with experimental outcomes (e.g., % yield, byproduct formation) to refine models .

(Advanced) What strategies resolve contradictions between experimental reactivity data and theoretical predictions?

Answer:

- Data triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies, isotopic labeling, and computational modeling). For instance, if DFT predicts a lower activation barrier for a pathway not observed experimentally, re-examine solvent effects or intermediate stability .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., calorimetry accuracy) .

- Collaborative frameworks : Integrate domain-specific hypotheses (e.g., electronic effects of bromine) with statistical tools (ANOVA) to identify overlooked variables .

(Advanced) How can multi-variable optimization frameworks (e.g., membrane separation, process control) improve scalability of its synthesis?

Answer:

- Membrane technologies : Use nanofiltration or solvent-resistant membranes to isolate the compound from reaction mixtures, replacing traditional column chromatography .

- Process control systems : Implement real-time PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progress and adjust parameters dynamically .

- Sustainability metrics : Evaluate solvent recovery rates and E-factors (kg waste/kg product) during scale-up .

(Basic) What kinetic study designs are appropriate for analyzing its reactivity in nucleophilic substitutions?

Answer:

- Pseudo-first-order conditions : Use excess nucleophile (e.g., amines) to isolate rate dependence on the compound’s concentration.

- Variable temperature studies : Perform Arrhenius plots to determine activation energy (Ea) and infer mechanism (e.g., associative vs. dissociative) .

- Stopped-flow spectroscopy : Capture rapid intermediates in substitution reactions .

(Advanced) How does the bromothiazole moiety’s electronic profile influence regioselectivity in cross-coupling reactions?

Answer:

- Hammett analysis : Correlate substituent effects (σ values) with reaction rates. Bromine’s electron-withdrawing nature directs electrophilic attacks to the thiazole’s 2-position.

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict sites of nucleophilic/electrophilic reactivity. For example, bromine lowers the thiazole ring’s LUMO, enhancing susceptibility to nucleophilic substitution .

- Experimental validation : Compare coupling outcomes (e.g., Suzuki-Miyaura) with non-brominated analogs to isolate electronic contributions .

(Basic) What stability-indicating assays are recommended for assessing its degradation under storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS .

- Accelerated stability testing : Use Arrhenius kinetics to extrapolate shelf life. For example, store samples at 25°C, 40°C, and 60°C, then quantify degradation rates .

- Excipient compatibility : Test interactions with common formulation additives (e.g., lactose, Mg stearate) using DSC (differential scanning calorimetry).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。